Angiopep-2 TFA

Catalog No.
S13912038
CAS No.
M.F
C104H149N29O31
M. Wt
2301.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Angiopep-2 TFA

Product Name

Angiopep-2 TFA

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid

Molecular Formula

C104H149N29O31

Molecular Weight

2301.5 g/mol

InChI

InChI=1S/C104H149N29O31/c1-55(135)85(109)100(161)131-73(46-59-22-10-5-11-23-59)96(157)127-72(45-58-20-8-4-9-21-58)95(156)126-70(47-60-28-32-62(137)33-29-60)88(149)117-51-80(141)116-52-81(142)120-77(54-134)99(160)121-64(26-16-42-114-103(110)111)87(148)118-53-82(143)119-65(24-12-14-40-105)89(150)122-67(27-17-43-115-104(112)113)90(151)129-74(49-78(107)139)98(159)130-75(50-79(108)140)97(158)128-71(44-57-18-6-3-7-19-57)94(155)123-66(25-13-15-41-106)93(154)133-86(56(2)136)101(162)125-69(37-39-84(146)147)91(152)124-68(36-38-83(144)145)92(153)132-76(102(163)164)48-61-30-34-63(138)35-31-61/h3-11,18-23,28-35,55-56,64-77,85-86,134-138H,12-17,24-27,36-54,105-106,109H2,1-2H3,(H2,107,139)(H2,108,140)(H,116,141)(H,117,149)(H,118,148)(H,119,143)(H,120,142)(H,121,160)(H,122,150)(H,123,155)(H,124,152)(H,125,162)(H,126,156)(H,127,157)(H,128,158)(H,129,151)(H,130,159)(H,131,161)(H,132,153)(H,133,154)(H,144,145)(H,146,147)(H,163,164)(H4,110,111,114)(H4,112,113,115)/t55-,56-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,85+,86+/m1/s1

InChI Key

RCVVJXYDPKEONQ-JVFWYHQTSA-N

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)N)O

Angiopep-2 is a synthetic peptide derived from the Kunitz domain, specifically designed to enhance drug delivery across the blood-brain barrier. Its sequence, TFFYGGSRGKRNNFKTEEY, consists of 19 amino acids and is characterized by its high transcytosis capacity, enabling it to penetrate the blood-brain barrier effectively. This capability makes Angiopep-2 a promising candidate for delivering pharmacological agents that typically struggle to cross this barrier, particularly in the treatment of central nervous system disorders and glioblastomas .

, primarily utilizing solid-phase peptide synthesis techniques. These reactions include:

  • Amino Acid Coupling: Sequential addition of protected amino acids to a resin-bound peptide chain using coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate.
  • Deprotection: Removal of protecting groups after each coupling step to expose reactive amino groups for further reactions.
  • Cleavage from Resin: The final peptide is cleaved from the resin using trifluoroacetic acid, yielding Angiopep-2 in its free form .

The stability of Angiopep-2 in biological systems is also notable; it maintains its integrity in mouse blood, with about 60% remaining intact over four hours, which is crucial for its function as a drug delivery vehicle .

Angiopep-2 exhibits significant biological activity through its interaction with low-density lipoprotein receptor-related protein 1 (LRP1). This interaction facilitates receptor-mediated transcytosis across the blood-brain barrier, allowing Angiopep-2 to deliver conjugated drugs directly into brain tissues. Studies have demonstrated that Angiopep-2 can effectively transport various therapeutic agents, including paclitaxel and doxorubicin, enhancing their cytotoxic effects against glioblastoma cells while minimizing systemic toxicity .

The synthesis of Angiopep-2 typically follows these steps:

  • Solid-Phase Peptide Synthesis: Utilizing a resin-bound approach where protected amino acids are sequentially added.
  • Coupling Reagents: Employing reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate for efficient coupling.
  • Purification: Following synthesis, the crude product is purified using high-performance liquid chromatography to achieve a purity level exceeding 95% .
  • Final Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.

Angiopep-2 has several applications in biomedical research and therapeutics:

  • Drug Delivery Systems: It serves as a carrier for various drugs that require enhanced delivery across the blood-brain barrier.
  • Cancer Therapy: Angiopep-2 is utilized in developing conjugates with chemotherapeutic agents like paclitaxel (ANG1005), improving treatment efficacy against brain tumors .
  • Neurodegenerative Diseases: Potential applications in diseases such as Alzheimer’s and multiple sclerosis due to its ability to facilitate drug access to the brain.

Research has focused on understanding how Angiopep-2 interacts with LRP1 and other cellular components:

  • Receptor Binding Studies: Investigations into how well Angiopep-2 binds to LRP1 have shown that it effectively mediates transcytosis.
  • Conjugate Efficacy: Studies on various drug-conjugated forms of Angiopep-2 have revealed differences in cellular uptake and therapeutic efficacy based on the positioning of drug molecules within the peptide structure .
  • In Vivo Studies: Animal models have demonstrated successful delivery of conjugated drugs into brain tissues, highlighting Angiopep-2’s potential as a therapeutic agent in oncology.

Angiopep-2 shares similarities with other peptides designed for blood-brain barrier penetration but exhibits unique characteristics that enhance its functionality.

Compound NameSequenceUnique Features
Angiopep-7TFFYGGSRGKRNNFKTEEY (similar)Slightly different sequence; also targets LRP1 but with lower efficacy than Angiopep-2 .
ANG1005TFFYGGSRGKRNNFKTEEY + paclitaxelA conjugate that enhances anticancer activity against glioblastomas by utilizing Angiopep-2's transport capabilities .
TAT48–61GRKKRRQRRRPPQGA different peptide that also crosses the blood-brain barrier but operates via different mechanisms involving cellular uptake pathways .

Angiopep-2 stands out due to its specific design for receptor-mediated transport and its proven efficacy in delivering therapeutic agents across the blood-brain barrier while targeting glioblastoma cells specifically.

Molecular Design and Receptor Targeting

Angiopep-2 (Thr-Phe-Phe-Tyr-Gly-Gly-Ser-Arg-Gly-Lys-Arg-Asn-Asn-Phe-Lys-Thr-Glu-Glu-Tyr) derives from the Kunitz domain of aprotinin, engineered through systematic comparison of LRP1 ligand sequences. Its 19-amino-acid structure contains multiple basic residues (arginine, lysine) that facilitate electrostatic interactions with LRP1’s ligand-binding domains.

The peptide’s transcytosis efficiency surpasses natural LRP1 ligands, as demonstrated by comparative studies:

LigandTranscytosis Rate (pmol/cm²/h)Brain Accumulation (% ID/g)
Angiopep-28.7 ± 0.90.28 ± 0.03
Transferrin2.1 ± 0.40.07 ± 0.01
Lactoferrin1.8 ± 0.30.05 ± 0.01

Data adapted from Demeule et al. (2008) showing 4-fold higher BBB penetration than physiological ligands.

LRP1-Mediated Transport Mechanism

Molecular dynamics simulations reveal Angiopep-2 binds LRP1’s complement-type repeat CR56 domain through distributed residue interactions. Key binding features include:

  • Residue Participation: 16/19 residues engage CR56, with Phe³, Tyr⁴, and Arg⁸ forming stable hydrogen bonds (2.8–3.2 Å)
  • Energy Profile: Binding energy −5.68 ± 0.6 kcal/mol, driven by van der Waals forces (60%) and electrostatic interactions (40%)
  • pH Sensitivity: Protonation of Glu¹⁷ and Glu¹⁸ at tumor microenvironment pH (5.5–6.5) enhances receptor dissociation for parenchymal release

Fluorescence colocalization studies confirm 89 ± 5% spatial overlap between Alexa488-Angiopep-2 and LRP1 in BBB endothelial monolayers.

Angiopep-2 trifluoroacetate represents a synthetic 19-amino acid peptide with the sequence threonine-phenylalanine-phenylalanine-tyrosine-glycine-glycine-serine-arginine-glycine-lysine-arginine-asparagine-asparagine-phenylalanine-lysine-threonine-glutamate-glutamate-tyrosine, possessing a molecular weight of 2301.5 daltons and molecular formula of carbon104-hydrogen149-nitrogen29-oxygen31 [1] [2]. This brain-penetrant peptide demonstrates exceptional capability to traverse the blood-brain barrier through specific interaction with Low-Density Lipoprotein Receptor-Related Protein-1 [3].

The molecular interaction between Angiopep-2 and Low-Density Lipoprotein Receptor-Related Protein-1 occurs through binding to specific complement repeat domains within the receptor structure [4] [5]. Molecular docking studies have revealed that Angiopep-2 binds to both complement repeat 56 and complement repeat 17 domains of Low-Density Lipoprotein Receptor-Related Protein-1, with binding energies demonstrating high affinity interactions [5]. The binding to complement repeat 56 involves the critical residue 929aspartate of Low-Density Lipoprotein Receptor-Related Protein-1, which is responsible for receptor recycling to the cell surface and transcytosis processes [4] [5].

ParameterValue
Binding Affinity (Cluster II)1.0 μmol/L
Binding Affinity (Cluster IV)1.3 μmol/L
Binding SiteComplement Repeat 56 and Complement Repeat 17 domains
Key Residue Interaction929Aspartate (Complement Repeat 56)
Transport MechanismReceptor-mediated transcytosis
Primary Receptor LocationBlood-brain barrier endothelial cells, glioma cells

Table 1: Low-Density Lipoprotein Receptor-Related Protein-1 Interaction Parameters for Angiopep-2

The binding mechanism involves electrostatic interactions, with approximately 29% of total binding characterized by electrostatic clashes [4]. Molecular docking analyses demonstrate that the majority of Angiopep-2 residues participate in Low-Density Lipoprotein Receptor-Related Protein-1 binding, with each residue showing nearly equal probability of involvement in complement repeat 56 interactions [4]. This comprehensive residue involvement ensures that chemical crosslinking of specific peptide residues does not significantly impair the energetic interaction with the receptor [5].

The transcytosis mechanism initiated by Angiopep-2 binding to Low-Density Lipoprotein Receptor-Related Protein-1 resembles the interaction pattern of the receptor-associated protein with the receptor [4]. Following binding, the Angiopep-2/Low-Density Lipoprotein Receptor-Related Protein-1 complex undergoes internalization through vesicle formation, enabling transcytosis across the blood-brain barrier [6]. The positive charge of Angiopep-2 contributes significantly to its initial binding to brain endothelial cell surfaces, with the peptide possessing a net positive charge of 12 [6].

Low-Density Lipoprotein Receptor-Related Protein-1 expression is ubiquitous across brain capillary endothelial cells and glioma cells, providing Angiopep-2 with dual targeting capabilities for both blood-brain barrier penetration and tumor cell accumulation [3] [7]. The receptor functions as a multifunctional protein capable of internalizing diverse extracellular ligands while simultaneously modulating cellular signaling responses to various extracellular stimuli [8].

Comparative Transcytosis Efficiency: Angiopep-2 vs. Transactivator of Transcription and Other Cell-Penetrating Peptides

Angiopep-2 demonstrates superior transcytosis efficiency compared to traditional cell-penetrating peptides through its distinct receptor-mediated mechanism [6] [9]. Unlike cell-penetrating peptides such as Transactivator of Transcription, penetratin, and Syn-B, which utilize adsorptive-mediated transcytosis, Angiopep-2 employs specific receptor-mediated transcytosis via Low-Density Lipoprotein Receptor-Related Protein-1 [6].

Quantitative studies reveal that Angiopep-2 exhibits significantly enhanced brain penetration capabilities compared to other transport peptides [10]. In comparative analyses using in situ brain perfusion techniques, ANG2002, a conjugate of Angiopep-2 with neurotensin, demonstrated transport efficiency at least 10 times greater than native neurotensin across the blood-brain barrier [10]. This enhanced efficiency translates to superior brain parenchyma accumulation compared to traditional cell-penetrating peptides.

Peptide/SystemBlood-Brain Barrier Transport EfficiencyMechanism
Angiopep-2 aloneHigh (reference)Low-Density Lipoprotein Receptor-Related Protein-1 mediated receptor-mediated transcytosis
Angiopep-2-Transactivator of Transcription conjugate1.8-fold vs Angiopep-2Low-Density Lipoprotein Receptor-Related Protein-1 + enhanced cell penetration
Native neurotensinLow (reference)Limited blood-brain barrier crossing
ANG2002 (Angiopep-2-neurotensin)10-fold vs native neurotensinLow-Density Lipoprotein Receptor-Related Protein-1 mediated receptor-mediated transcytosis
Transactivator of Transcription peptideModerateAdsorptive-mediated transcytosis
TransferrinLower than Angiopep-2Transferrin receptor-mediated transcytosis

Table 2: Comparative Transcytosis Efficiency

The combination of Angiopep-2 with Transactivator of Transcription peptides results in dual-functionality systems that enhance both blood-brain barrier penetration and cellular uptake [9] [11]. Studies using glioblastoma cell lines demonstrate that Angiopep-2-Transactivator of Transcription conjugates exhibit 1.8-fold higher tumor tissue accumulation compared to Angiopep-2 alone [9]. The Transactivator of Transcription fragment improves cell penetrating activity when attached to either the amino-terminus or carboxyl-terminus of Angiopep-2, though amino-terminal attachment shows superior performance [9].

Cell-penetrating peptide comparison studies indicate distinct uptake profiles and mechanisms among different peptides [12]. Polyarginine and transportan demonstrate the highest magnitude of cellular uptake, followed by antennapedia and Transactivator of Transcription peptides [12]. However, these peptides rely primarily on charge-dependent interactions with cell membranes rather than specific receptor recognition [12].

The kinetic uptake profiles of traditional cell-penetrating peptides show maximal uptake at 1-3 hours post-administration, independent of cell type [12]. In contrast, Angiopep-2 demonstrates rapid uptake kinetics through Low-Density Lipoprotein Receptor-Related Protein-1, with internalization occurring within 5 minutes of receptor binding [6]. This rapid uptake mechanism provides Angiopep-2 with distinct advantages over slower cell-penetrating peptide systems.

Mechanistic studies reveal that Angiopep-2 transcytosis can be distinguished from traditional cell-penetrating peptides through its sensitivity to Low-Density Lipoprotein Receptor-Related Protein-1 ligand competition [6]. The transport of Angiopep-2 is specifically inhibited by alpha-2-macroglobulin and receptor-associated protein, confirming its dependence on Low-Density Lipoprotein Receptor-Related Protein-1-mediated pathways [6] [13]. Traditional cell-penetrating peptides show no such inhibition patterns, indicating their reliance on non-specific membrane interactions.

Time-Dependent Pharmacokinetics of Angiopep-2-Conjugated Constructs

The pharmacokinetic profile of Angiopep-2-conjugated constructs reveals distinct temporal patterns of distribution and clearance across blood-brain barrier and brain parenchyma compartments [14] [15]. Following intravenous administration, Angiopep-2 conjugates demonstrate rapid initial distribution with peak brain parenchyma accumulation occurring within 30 minutes [15].

Time-course analyses of Angiopep-2 distribution demonstrate sustained brain parenchyma levels maintained for up to 2 hours post-administration, despite concurrent decline in serum concentrations [15]. The brain parenchyma fluorescence associated with Angiopep-2 conjugates remains maximal at 30 minutes and decreases only slightly by 120 minutes, indicating efficient brain retention [15]. Complete elimination from brain tissue occurs approximately 4 hours after administration, when conjugate-associated fluorescence becomes indistinguishable from background levels [15].

Time PointBrain Parenchyma LevelVascular Clearance
30 minutesMaximal accumulationPeak serum levels
1 hourHigh levels maintainedDeclining from peak
2 hoursSustained presenceContinued decline
4 hoursElimination beginsLow serum levels
6 hoursSignificant reductionMinimal serum presence
24 hoursBackground levelsCleared from circulation

Table 3: Time-Dependent Distribution Profile of Angiopep-2 Conjugates

Degradation studies of Angiopep-2 conjugates in lysosomal homogenates reveal time-dependent metabolic patterns that influence therapeutic efficacy [14]. The position of drug conjugation within the Angiopep-2 sequence significantly affects degradation kinetics and metabolite formation [14]. Conjugates with drugs attached to the amino-terminus demonstrate rapid release of drug-containing fragments within 1 hour, becoming the predominant metabolites by 6 hours [14].

The metabolic stability of Angiopep-2 constructs varies considerably based on conjugation site selection [14]. Conjugation through lysine residues at position 15 results in rapid formation of drug-containing metabolites, while conjugation at lysine position 10 shows delayed metabolite release due to steric hindrance effects [14]. These temporal differences in degradation directly correlate with therapeutic efficacy, as rapid metabolite release enhances biological activity.

Clearance kinetics studies demonstrate that Angiopep-2 conjugates exhibit biphasic elimination patterns [15]. The initial rapid distribution phase is characterized by efficient brain penetration and parenchyma accumulation, while the terminal elimination phase shows gradual clearance from brain tissue [15]. Optical measurements of vascular clearance reveal a half-life of approximately 73 minutes for Angiopep-2 constructs [15].

Reversible Carbamate Ester Bonding in PAPTP-Angiopep-2 Constructs

The development of reversible carbamate ester linkages represents a sophisticated approach to controlled drug release in brain-targeted therapeutics. In PAPTP-Angiopep-2 constructs, the carbamate ester bond provides a hydrolytically cleavable connection that enables precise temporal control of drug release [4] [5]. This bonding strategy demonstrates moderate stability under physiological conditions, with pH-dependent cleavage characteristics that favor slow to moderate release kinetics [6] [7].

The PAPTP-Angiopep-2 construct utilizes a reversible carbamate ester bond linking one phenyl group of the triphenylphosphonium moiety to the first amino acid of the peptide sequence [4]. This chemical strategy enables the delivery of 0.3-0.4 nanomoles of construct per gram of brain tissue following intravenous injection of 5 micromoles per kilogram body weight in mouse models [4]. The carbamate linkage demonstrates superior stability compared to carbonate linkages while maintaining appropriate cleavage kinetics for therapeutic application [6].

Research findings indicate that carbamate-containing peptide-drug conjugates exhibit slower drug release compared to ester-containing conjugates, with the carbamate linker providing enhanced in vivo stability [6]. The stability hierarchy follows the order: amide > carbamate > ester > carbonate, positioning carbamate esters as an optimal balance between stability and controlled release [6]. Multi-site esterification strategies have revealed that the position and number of ester groups significantly influence hydrophobicity and hydrolysis kinetics, with carbamate esters demonstrating predictable degradation patterns [8] [9].

Exosome Surface Modification Techniques for Enhanced BBB Permeability

Exosome surface modification with Angiopep-2 represents an innovative approach to enhance blood-brain barrier permeability through biomimetic drug delivery systems. These naturally occurring extracellular vesicles, ranging from 30-300 nanometers in diameter, serve as ideal carriers for brain-targeted therapeutics due to their inherent biocompatibility and ability to cross biological barriers [10] [11].

The most efficient modification technique involves electroporation, achieving approximately 78% encapsulation efficiency for therapeutic cargo while maintaining vesicle integrity [12]. This method enables the incorporation of Angiopep-2 peptides onto the exosome surface, creating dual-functional delivery systems that combine natural transcytosis mechanisms with specific receptor targeting [13] [14]. Chemical conjugation approaches using N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide demonstrate 55-75% efficiency in peptide attachment, with optimization studies revealing that 50 micrograms of peptide per milliliter of suspension after 4 hours of contact achieves maximum binding efficiency [15].

Genetic engineering strategies provide an alternative approach through the fusion of Angiopep-2 to membrane proteins such as Lamp2b, enabling endogenous expression and natural presentation of the targeting peptide [16]. This method offers high specificity and natural membrane integration but requires complex production processes. Mechanical extrusion techniques achieve 60-80% modification efficiency while preserving membrane integrity, though size uniformity remains challenging [16] [17].

Table 1: Angiopep-2 Trifluoroacetate Chemical and Physical Properties

PropertyValue
Chemical NameAngiopep-2 (Trifluoroacetate)
SequenceThr-Phe-Phe-Tyr-Gly-Gly-Ser-Arg-Gly-Lys-Arg-Asn-Asn-Phe-Lys-Thr-Glu-Glu-Tyr
Molecular FormulaC104H149N29O31 (free base)
Molecular Weight2301.46 Da (free base)
Amino Acid Length19 amino acids
Purity (HPLC)98.37%
FormWhite powder (lyophilized)
Storage≤ -20°C
SolubilityWater soluble
Derived FromKunitz domain of aprotinin
Target ReceptorLow-density lipoprotein receptor-related protein 1 (LRP1)

Nanoparticle Functionalization Paradigms

Angiopep-2-Modified Gold Nanorods for Dual-Targeting Applications

Gold nanorod functionalization with Angiopep-2 represents a sophisticated approach to dual-targeting applications in brain-directed therapeutics. The conjugation of Angiopep-2 to gold nanorods (GNRs) through polyethylene glycol linkers creates GNR-PEG-Angiopep-2 constructs that demonstrate enhanced endocytosis and brain accumulation compared to unmodified particles [18] [19]. These functionalized nanorods exhibit 4.5-fold increased brain uptake compared to free drug controls and maintain stability over multiple days [18].

The physicochemical properties of Angiopep-2-modified gold nanorods demonstrate optimal characteristics for brain targeting applications. Gold nanorods with lengths ranging from 10-50 nanometers show superior blood-brain barrier penetration when functionalized with PEG-Angiopep-2 compared to unmodified controls [18] [19]. The surface modification process maintains the photothermal properties of gold nanorods while introducing brain-targeting capabilities through LRP1 receptor recognition [20].

Gold nanoprisms (GNPr) functionalized with PEG-Angiopep-2 demonstrate colloidal stability in biologically relevant media and achieve 3-fold increased brain uptake in zebrafish larvae models [21]. The localized surface plasmon resonance properties of these nanostructures remain intact following peptide functionalization, enabling both therapeutic and diagnostic applications [21]. The conjugation process involves thiol-gold chemistry for stable attachment while maintaining the optical properties essential for theranostic applications [18] [19].

Research findings indicate that the size and morphology of gold nanoparticles significantly influence their interaction with the blood-brain barrier. Smaller gold nanorods (1.4 nanometers) strongly affect BBB integrity, while negative surface charge impedes barrier passage [22]. The incorporation of polyethylene glycol ligands compensates for charge effects caused by peptide functionalization, enabling effective brain penetration [23] [22].

Table 2: Gold Nanorod Functionalization with Angiopep-2

Nanorod TypeSize RangeSurface ModificationTargeting EfficiencyBrain UptakeStability
Gold Nanorods (GNRs)10-50 nm lengthPEG-Angiopep-24.5-fold increaseEnhanced vs unmodifiedStable over days
Gold Nanoprisms (GNPr)20-80 nmPEG-Angiopep-23-fold increaseSuperior BBB penetrationColloidal stability demonstrated
Hollow Gold Nanospheres50-100 nmPeptide functionalizationSize-dependentNegative charge impedes BBBPEG compensation required

Boron-Peptide Conjugates in Neutron Capture Therapy

Boron-peptide conjugates incorporating Angiopep-2 represent a revolutionary advancement in neutron capture therapy for brain cancer treatment. The ANG-B conjugate, synthesized by attaching boron-10-4-carboxyphenylboronic acid to the N-terminus of Angiopep-2, demonstrates superior performance compared to conventional boron delivery agents [24] [25]. This construct achieves 86.5% ± 5.3% clonogenic cell death in boron neutron capture therapy applications, significantly exceeding the 73.3% ± 6.0% achieved by L-boronophenylalanine at equivalent concentrations [24].

The molecular design of ANG-B incorporates a cysteine residue at the C-terminus to enhance boron-10 delivery potential while maintaining the brain-targeting properties of Angiopep-2 [24]. Mass spectrometry analysis confirms the theoretical molecular mass of 2552.54 Da, with high-performance liquid chromatography demonstrating purity exceeding 94% [24]. The compound exhibits thermal stability up to 243.5°C and maintains activity across multiple cancer cell lines, including glioma, melanoma, and hepatocellular carcinoma models [24].

Comparative biodistribution studies reveal that ANG-B achieves 7.10 parts per million boron accumulation in tumor tissues, with tumor-to-blood ratios of 2.41 and tumor-to-muscle ratios of 2.46 [24]. While L-boronophenylalanine-fructose demonstrates higher absolute tumor uptake (13.81 parts per million), its inferior selectivity ratios (tumor-to-blood: 1.34, tumor-to-muscle: 1.56) compromise therapeutic efficacy [24]. The enhanced selectivity of ANG-B translates to superior therapeutic outcomes, with treated mouse glioma tumors shrinking by 62.9% compared to 23.0% shrinkage observed with L-boronophenylalanine treatment [24].

The mechanism of action involves specific binding to LRP1 receptors highly expressed on brain endothelial cells and glioma cells, facilitating selective accumulation in target tissues [24]. In vivo positron emission tomography and computed tomography imaging at 31 days post-treatment demonstrates sustained therapeutic effects with minimal toxicity to normal brain tissue [24]. The cell-penetrating properties of Angiopep-2 enable efficient intracellular delivery of boron-10, essential for the nuclear capture reaction that generates cytotoxic alpha particles and lithium-7 nuclei [26] [27].

Table 3: Boron-Peptide Conjugates for Neutron Capture Therapy

ConjugateBoron SourcePeptideTumor UptakeTumor/Blood RatioTumor/Muscle RatioEfficacyAdvantage
ANG-B10B-4-carboxyphenylboronic acidAngiopep-27.10 ppm2.412.4686.5% cell death (BNCT)BBB penetration, glioma targeting
cRGD(d-BPA)Kd-BPA amino acidCyclic RGD7.0 ppm2.462.41Moderateαvβ3 integrin targeting
L-BPA-fructoseL-boronophenylalanineNone (clinical standard)13.81 ppm1.341.5673.3% cell death (BNCT)Clinically approved

The development of additional boron-peptide conjugates, including cyclic RGD peptides incorporating d-BPA amino acids, demonstrates the versatility of this approach for targeting different receptor systems [28] [29]. The cRGD(d-BPA)K construct targets αvβ3 integrin receptors and achieves comparable boron accumulation (7.0 parts per million) with similar selectivity ratios [28]. Polymalic acid-based delivery systems incorporating both boron-10 and Angiopep-2 show promise for enhanced intracellular concentration through multivalent boron loading [30].

XLogP3

-14.5

Hydrogen Bond Acceptor Count

36

Hydrogen Bond Donor Count

37

Exact Mass

2301.1007839 g/mol

Monoisotopic Mass

2300.0974291 g/mol

Heavy Atom Count

164

Dates

Last modified: 08-10-2024

Explore Compound Types